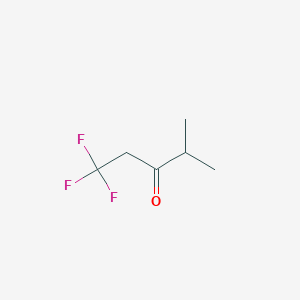

1,1,1-Trifluoro-4-methylpentan-3-one

CAS No.: 82929-55-3

Cat. No.: VC11671287

Molecular Formula: C6H9F3O

Molecular Weight: 154.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82929-55-3 |

|---|---|

| Molecular Formula | C6H9F3O |

| Molecular Weight | 154.13 g/mol |

| IUPAC Name | 1,1,1-trifluoro-4-methylpentan-3-one |

| Standard InChI | InChI=1S/C6H9F3O/c1-4(2)5(10)3-6(7,8)9/h4H,3H2,1-2H3 |

| Standard InChI Key | HMDRYDOGLSACSY-UHFFFAOYSA-N |

| SMILES | CC(C)C(=O)CC(F)(F)F |

| Canonical SMILES | CC(C)C(=O)CC(F)(F)F |

Introduction

Structural and Molecular Characteristics

The molecular formula of 1,1,1-Trifluoro-4-methylpentan-3-one is , with a molecular weight of 154.13 g/mol. Its structure features a ketone group at the third carbon, a trifluoromethyl group () at the first carbon, and a methyl branch at the fourth carbon. This arrangement creates a unique electronic environment due to the strong electron-withdrawing effects of the fluorine atoms, which influence reactivity and intermolecular interactions. The compound’s stereoelectronic profile is critical for understanding its behavior in synthetic and biological contexts.

Synthetic Pathways

Acid-Catalyzed Decarboxylation

A patented method for synthesizing 1,1,1-trifluoroacetone involves reacting 4,4,4-trifluoroacetylacetic acid ethyl ester with organic acids like methylsulphonic acid under anhydrous conditions . While this approach targets a shorter-chain analog, it highlights the viability of acid-mediated decarboxylation for generating trifluoromethyl ketones. Adapting this methodology could involve using a longer-chain ester precursor, such as 4,4,4-trifluoro-5-methylhexan-3-one ethyl ester, to introduce the methyl group at the fourth position.

Example Protocol (adapted from ):

-

Reagents: 4,4,4-Trifluoro-5-methylhexan-3-one ethyl ester, methylsulphonic acid.

-

Conditions: Anhydrous environment, 100–110°C, inert atmosphere.

-

Procedure: Dropwise addition of the ester to heated acid, followed by reflux to facilitate decarboxylation.

-

Product Isolation: Cold-trapping volatilized 1,1,1-Trifluoro-4-methylpentan-3-one at -40°C.

Yields for analogous reactions range from 85–93%, with purity exceeding 98% .

Halogen Exchange Reactions

Physicochemical Properties

While experimental data for 1,1,1-Trifluoro-4-methylpentan-3-one is scarce, its properties can be inferred from related compounds:

| Property | Value (Estimated) | Basis for Estimation |

|---|---|---|

| Boiling Point | 98–102°C | Comparison to 1,1,1-Trifluoro-2-methylpentan-3-one |

| Density | 1.25 g/cm³ | Fluorinated ketone trends |

| Solubility in Water | Low | Hydrophobicity of groups |

| (Ketone) | ~14.5 | Electron-withdrawing effects |

The group significantly lowers the compound’s basicity and enhances its stability against nucleophilic attack, making it less reactive than non-fluorinated ketones.

Applications in Chemical Synthesis

Pharmaceutical Intermediates

Fluorinated ketones are pivotal in synthesizing protease inhibitors and anti-inflammatory agents. The methyl group at the fourth position could sterically modulate interactions with enzyme active sites, potentially improving drug specificity.

Agrochemistry

Incorporating 1,1,1-Trifluoro-4-methylpentan-3-one into herbicides or pesticides may enhance their environmental persistence and target affinity. Fluorine’s electronegativity can increase membrane permeability in plant or insect systems.

Comparative Analysis of Fluorinated Ketones

The methyl group in 1,1,1-Trifluoro-4-methylpentan-3-one likely enhances thermal stability compared to shorter-chain analogs, broadening its utility in high-temperature reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume